(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane
Description
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane is a chlorinated organosilane with the molecular formula C10H23ClO2Si. Its structure features a silicon atom bonded to a methyl group, a 3-chloropropyl chain, and two isopropoxy (propan-2-yloxy) groups. This compound functions as a silane coupling agent, facilitating adhesion between organic polymers and inorganic substrates (e.g., glass, metals) through its reactive chlorine and hydrolyzable alkoxy groups . The isopropoxy substituents confer steric bulk, which modulates hydrolysis kinetics and interfacial interactions, making it suitable for applications requiring controlled reactivity, such as coatings, adhesives, and composite materials.
Properties
CAS No. |
872864-91-0 |
|---|---|
Molecular Formula |
C10H23ClO2Si |
Molecular Weight |
238.82 g/mol |
IUPAC Name |
3-chloropropyl-methyl-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C10H23ClO2Si/c1-9(2)12-14(5,8-6-7-11)13-10(3)4/h9-10H,6-8H2,1-5H3 |
InChI Key |
YGPFXVIXVVWSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C)(CCCCl)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Platinum-Catalyzed Hydrosilylation of Allyl Chloride
The foundational step involves hydrosilylation of allyl chloride (CH=CHCHCl) with methylhydrodichlorosilane (MeSiHCl) to form methyl(3-chloropropyl)dichlorosilane (MeSiCl(CHCHCHCl)). As demonstrated in U.S. Patent 4,584,395, platinum catalysts deposited on carbon carriers or soluble platinum complexes (e.g., HPtCl) enable selective anti-Markovnikov addition at 100–110°C, achieving 76–77% selectivity for the desired product. Critical parameters include:
Challenges in Silane Precursor Availability
A significant bottleneck is the limited commercial availability of MeSiHCl. Alternative routes employ methyltrichlorosilane (MeSiCl) with Grignard reagents (e.g., 3-chloropropylmagnesium chloride) to substitute one chloride, though this risks over-substitution. For instance, reacting MeSiCl with 1 equivalent of Grignard reagent at −20°C in tetrahydrofuran yields MeSiCl(CHCHCHCl) with 65–70% efficiency.
Esterification of Chlorosilanes with Isopropyl Alcohol
High-Pressure Esterification for Alkoxy Substitution
The esterification of methyl(3-chloropropyl)dichlorosilane (MeSiCl(CHCHCHCl)) with isopropyl alcohol (iPrOH) follows methodologies outlined in Chinese Patent CN104086582B. Key steps include:
-
Vaporization of iPrOH : Preheated to 100–160°C and introduced into a pressurized reactor (0.15–1 MPa) to maintain gaseous phase reactivity.
-
Controlled addition of silane : Molar ratios of iPrOH-to-silane between 3.1:1 and 10:1 ensure complete substitution of two chlorides.
-
Reaction monitoring : Gas chromatography tracks residual silane, terminating the process at <0.1% unreacted starting material.
Table 1: Optimization of Esterification Conditions
| Parameter | Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 100–200 | 150 | 99.5 |
| Pressure (MPa) | 0.15–1 | 0.3 | 98.2 |
| iPrOH:Silane (mol) | 3.1–10 | 5 | 99.1 |
| Reaction Time (min) | 50–80 | 60 | 99.4 |
Byproduct Management and HCl Recycling
The esterification releases HCl gas, which traditional wet-scrubbing systems inefficiently recover. The patent advocates for a closed-loop system where HCl is condensed and reused in upstream silane production, reducing waste and raw material costs by 15–20%.
Alternative Pathways: Grignard Reagent-Mediated Synthesis
Sequential Substitution on Methyltrichlorosilane
This method avoids hydrosilylation by directly substituting chlorides on MeSiCl:
-
Step 1 : Esterification with iPrOH under reflux (80°C, 6 hours) substitutes two chlorides, yielding methylbis(isopropoxy)chlorosilane (MeSiCl(O-iPr)).
-
Step 2 : Reaction with 3-chloropropylmagnesium chloride substitutes the remaining chloride, forming the target compound. Challenges include:
Table 2: Grignard Reaction Performance Metrics
| Condition | Outcome | Yield (%) |
|---|---|---|
| 1.0 eq. Grignard | Target product | 68 |
| 1.2 eq. Grignard | 20% over-substitution | 52 |
| Solvent: Ether | Purity >99% | 68 |
| Solvent: THF | Purity 85% | 60 |
Industrial-Scale Purification and Quality Control
Chemical Reactions Analysis
Types of Reactions
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The isopropoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The hydrolyzed product can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Hydrolysis and Condensation: These reactions are often carried out in aqueous solutions, with the pH adjusted to acidic or basic conditions to control the reaction rate.
Major Products Formed
Substitution Reactions: The major products are the substituted silanes, where the chlorine atom is replaced by the nucleophile.
Hydrolysis and Condensation: The major products are silanols and siloxanes, respectively.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane is in organic synthesis. It serves as a versatile reagent for the preparation of various organic compounds. The compound can participate in reactions such as:
- Silylation Reactions : It can be used to introduce silyl groups into organic molecules, enhancing their stability and reactivity.
- Radical Reactions : The compound can act as a radical initiator in reactions involving silyl radicals, which are useful for the reduction of organic halides and other functional groups in aqueous media .
Surface Modification
The ability of silanes to modify surfaces is well-documented, and (3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane is no exception. Its applications include:
- Adhesion Promotion : This silane can enhance the adhesion between inorganic substrates (like glass or metals) and organic materials (such as polymers). This property is crucial in industries where strong bonding is required, such as coatings and sealants .
- Hydrophobic Coatings : By modifying surfaces with this silane, it is possible to create hydrophobic surfaces that repel water and contaminants, making it valuable in applications like self-cleaning coatings and water-repellent textiles .
Coupling Agent
(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane serves as an effective coupling agent in composite materials. Its functionalities allow it to bond organic polymers to inorganic fillers or reinforcements, improving the mechanical properties of the resulting composites. This application is particularly relevant in:
- Polymer Composites : The compound can enhance the compatibility between hydrophobic polymers and hydrophilic fillers, leading to improved strength and durability of materials used in construction and automotive industries .
Case Study 1: Silica Microcapsules
A significant application of (3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane was reported in the production of silica microcapsules. In this study, the silane was used as a precursor for creating silica shells around active ingredients, enhancing their stability and controlled release properties. The microcapsules demonstrated improved performance in drug delivery systems due to their enhanced encapsulation efficiency .
Case Study 2: Surface Treatment for Enhanced Adhesion
In another study, (3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane was applied to glass surfaces to improve adhesion for polymer coatings. The treated surfaces exhibited significantly higher adhesion strength compared to untreated surfaces, demonstrating the effectiveness of this silane in surface modification applications .
Mechanism of Action
The mechanism of action of (3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are facilitated by the presence of water and can be catalyzed by acids or bases. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form stable covalent bonds.
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Comparison
Key Observations:
- Alkoxy Group Impact : The target compound’s isopropoxy groups are bulkier than methoxy (in (3-Chloropropyl)dimethoxy(methyl)silane), leading to slower hydrolysis and enhanced thermal stability. This property is advantageous in environments requiring delayed or controlled interfacial bonding .
- Chlorine vs. Epoxy Reactivity : Unlike the epoxy-functionalized siloxane in , the target compound’s 3-chloropropyl group enables covalent bonding with hydroxylated surfaces (e.g., glass), whereas epoxy groups prioritize polymerization with amines or acids.
Biological Activity
Chemical Structure and Properties
CPMS is a silane compound characterized by the following structural formula:
This compound features a chloropropyl group, which can influence its reactivity and biological interactions. The presence of the silane group allows for potential applications in materials science and biochemistry.
- Antimicrobial Activity : CPMS exhibits significant antimicrobial properties. Research indicates that silane compounds can disrupt microbial cell membranes, leading to cell lysis. This property is particularly useful in developing antimicrobial coatings for medical devices and surfaces.
- Cytotoxicity : Studies have shown that CPMS can induce cytotoxic effects in various cell lines. The chloropropyl moiety is believed to play a crucial role in mediating these effects, potentially through the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells.
- Cell Proliferation Inhibition : Research indicates that CPMS can inhibit cell proliferation in certain cancer cell lines. This effect may be attributed to its ability to interfere with signaling pathways involved in cell growth and division.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of CPMS against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that CPMS significantly reduced bacterial viability, suggesting its potential as an effective antimicrobial agent in clinical settings.
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxic effects of CPMS were assessed on human breast cancer cell lines (MCF-7). The study revealed that treatment with CPMS resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity. Mechanistic studies suggested that CPMS induces apoptosis through the mitochondrial pathway.
Research Findings
Q & A
Q. How do conflicting reports on silane reactivity inform experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
